molecular formula C19H23N3O4S B3018658 N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946264-12-6

N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B3018658
CAS No.: 946264-12-6
M. Wt: 389.47
InChI Key: KPRGOCPXQKAGLE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic acetamide derivative featuring a thiazolo[3,2-a]pyrimidinone core linked to a 3,4-dimethoxyphenethyl group. The thiazolo-pyrimidine system is known for its conformational rigidity and hydrogen-bonding capabilities, which may influence molecular recognition in biological systems .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-12-8-18(24)22-14(11-27-19(22)21-12)10-17(23)20-7-6-13-4-5-15(25-2)16(9-13)26-3/h4-5,8-9,14H,6-7,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRGOCPXQKAGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Attachment of the Acetamide Group: The acetamide group can be introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Introduction of the Dimethoxyphenethyl Group: This step usually involves a nucleophilic substitution reaction where the dimethoxyphenethylamine reacts with an activated intermediate of the thiazolopyrimidine core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energies and improve yields.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating mixture (HNO₃/H₂SO₄).

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolopyrimidine derivatives have shown efficacy.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: Could involve signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Acetamide Derivatives with Benzothiazole/Thiazolo-Pyrimidine Cores

The target compound shares structural homology with acetamide derivatives bearing benzothiazole or thiazolo-pyrimidine systems. Key analogs include:

Compound Name Substituents on Aromatic Ring Molecular Weight (g/mol) Reported Applications/Properties Source
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide 3,4-dichlorophenyl ~407.6 Patent: Potential agrochemical activity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 3,4,5-trimethoxyphenyl ~423.5 Patent: Bioactive scaffold
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-trimethoxybenzylidene ~563.6 Crystal structure resolved (X-ray)
Target Compound 3,4-dimethoxyphenethyl ~443.5 (calculated) Hypothesized CNS or anti-inflammatory N/A

Key Observations :

  • Substituent Effects : The 3,4-dimethoxyphenethyl group in the target compound introduces enhanced lipophilicity compared to dichloro or trifluoromethyl substituents in analogs from . This may improve blood-brain barrier penetration, suggesting CNS-targeted applications .
  • Hydrogen Bonding: The thiazolo-pyrimidinone core’s carbonyl and NH groups enable hydrogen-bonding interactions, akin to patterns observed in Etter’s graph set analysis . This contrasts with benzothiazole analogs, where electron-withdrawing groups (e.g., -CF₃) reduce hydrogen-bond donor capacity.
  • Crystallography : Analogous thiazolo-pyrimidine derivatives (e.g., ) exhibit planar heterocyclic systems stabilized by intramolecular hydrogen bonds, a feature likely conserved in the target compound .

Pharmacologically Relevant Acetamides

Compounds such as oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) share the acetamide backbone but differ in heterocyclic appendages. Oxadixyl’s oxazolidinone moiety confers antifungal properties, while the target compound’s thiazolo-pyrimidine system may target different pathways (e.g., kinase inhibition) .

Research Findings and Mechanistic Insights

  • Synthetic Pathways : The synthesis of thiazolo-pyrimidine derivatives often involves cyclocondensation reactions, as seen in , where intermediates were characterized via X-ray diffraction .
  • Structure-Activity Relationships (SAR) :
    • Methoxy groups (as in the target compound) enhance solubility compared to halogenated analogs but may reduce metabolic stability .
    • The 7-methyl group on the thiazolo-pyrimidine core likely sterically shields the 5-oxo group, modulating reactivity .

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a comprehensive review of existing literature, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazolo[3,2-a]pyrimidine moiety linked to a 3,4-dimethoxyphenethyl group. The molecular formula is C20H25N3O4SC_{20}H_{25}N_{3}O_{4}S, and it exhibits notable physicochemical properties conducive to biological activity.

PropertyValue
Molecular Weight393.49 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
Log PNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which may lead to various therapeutic effects.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, docking studies have indicated that it can bind effectively to the active sites of nitric oxide synthase (nNOS), which is crucial for neurobiological functions .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Anticancer Activity

Research has indicated that thiazolo[3,2-a]pyrimidine derivatives possess significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Study on Anticancer Effects : In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives of thiazolo[3,2-a]pyrimidines were shown to exhibit potent cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, providing a basis for further exploration in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazolo[3,2-a]pyrimidine : This step often includes cyclization reactions involving appropriate precursors under controlled conditions.
  • Coupling Reaction : The final product is obtained through coupling reactions between the thiazolo derivative and the 3,4-dimethoxyphenethylamine using coupling agents like DCC (dicyclohexylcarbodiimide).

Table 2: Synthesis Steps

StepDescription
Step 1Synthesis of thiazolo[3,2-a]pyrimidine derivative
Step 2Coupling with 3,4-dimethoxyphenethylamine
Step 3Purification and characterization

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